molecular formula C21H24N2O4 B2662159 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 941873-48-9

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2662159
CAS No.: 941873-48-9
M. Wt: 368.433
InChI Key: MKZBBTAWGAKKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound provided for scientific research and development. This acetamide derivative features a complex structure incorporating methoxyphenyl, oxopiperidinyl, and methylphenoxy groups, which are motifs found in compounds with various documented biological activities. Structural analogs based on the acetamide core, such as phenacetin, have a known history in pharmacological research, particularly in studies related to the central nervous system and analgesia . Similarly, the 2-oxopiperidine (delta-valerolactam) ring is a privileged scaffold in medicinal chemistry. This product is intended for laboratory use by qualified researchers only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the specific product data sheet and relevant scientific literature for detailed information on handling, solubility, and potential applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-7-3-4-8-18(15)27-14-20(24)22-16-10-11-19(26-2)17(13-16)23-12-6-5-9-21(23)25/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZBBTAWGAKKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-(2-oxopiperidin-1-yl)aniline and 2-methylphenoxyacetic acid.

    Coupling Reaction: The key step involves a coupling reaction between the aniline derivative and the acetic acid derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways: It modulates the activity of key signaling pathways, leading to the inhibition of pro-inflammatory mediators and the reduction of pain signals.

Comparison with Similar Compounds

Substituted Phenoxy Acetamides with Heterocyclic Moieties

Compound Name Key Structural Features Biological Activity/Application Reference
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Coumarin (2-oxochromene) at phenyl position 4 Potential anticancer/antioxidant activity
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Thiadiazole-pyridine hybrid Antiproliferative (IC₅₀: 1.8 µM on Caco-2)
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Isoxazole-sulfamoyl group Not specified (structural diversity focus)

Key Observations :

  • The thiadiazole-pyridine hybrid () demonstrates superior cytotoxicity (IC₅₀: 1.8 µM) attributed to the thiadiazole ring’s electron-withdrawing effects, which enhance cellular uptake .
  • The target compound’s 2-methylphenoxy group may confer higher metabolic stability than the methoxy-phenoxy substituents in and due to steric hindrance of oxidative demethylation .

Piperidinone-Containing Acetamides

Compound Name Substitution Pattern Pharmacokinetic Insights Reference
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide 3-methoxy, 4-(2-oxopiperidin), 3-methylphenyl Higher logP (lipophilicity)
Target Compound 4-methoxy, 3-(2-oxopiperidin), 2-methylphenoxy Potential CNS penetration

Structural Impact :

  • Positional isomerism (methoxy at 3 vs.
  • The 2-methylphenoxy group in the target compound may reduce CYP450-mediated metabolism compared to the 3-methylphenyl group in due to steric shielding of the acetamide linkage .

Thioxothiazolidinone Derivatives

Compound Name Core Structure Reported Activity Reference
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide Thioxothiazolidinone + ethoxymethylene Anti-inflammatory/analgesic

Mechanistic Contrast :

  • The thioxothiazolidinone moiety () introduces hydrogen-bonding and redox-active sulfur atoms, which are absent in the target compound. This structural difference may shift activity toward cyclooxygenase inhibition rather than kinase modulation .

Table 3.1: Physicochemical and Pharmacological Comparison

Property/Activity Target Compound Coumarin Analog () Thiadiazole Analog ()
Molecular Weight 388.44 g/mol 407.41 g/mol 447.91 g/mol
logP (Predicted) ~3.2 ~2.8 ~3.5
Key Pharmacological Target Not reported (inference: kinase/PI4KB) Antioxidant enzymes PI4KB/PI3K pathways
Metabolic Stability Moderate (2-methyl shielding) Low (demethylation susceptibility) High (thiadiazole stability)

Notes:

  • Direct biological data for the target compound are absent in the provided evidence; activities are inferred from structural analogs.

Biological Activity

Overview

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex structure that suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a methoxy group, an oxopiperidine ring, and a methylphenoxy acetamide moiety, which may contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC21H24N2O3
Molecular Weight352 Da
LogP3.11
Polar Surface Area (Ų)59
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including:

  • Antimicrobial Activity : Investigated for potential effects against various pathogens.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), which are critical in cancer progression.

Case Studies and Research Findings

  • Anticancer Activity : In a study examining similar compounds, derivatives containing oxopiperidine structures were shown to exhibit significant cytotoxic effects against human cancer cell lines. For example, compounds with IC50 values ranging from 1.59 to 7.48 μM were identified, indicating strong antiproliferative properties. Notably, certain derivatives induced higher apoptosis rates compared to standard treatments like cisplatin .
  • Mechanistic Insights : Research has indicated that compounds similar to this compound can inhibit key enzymes involved in tumor growth and metastasis. The inhibition of caspase-3 activation was noted, which plays a crucial role in programmed cell death. The activation rates observed were significantly lower than those induced by traditional chemotherapeutics .
  • Biological Assays : In vitro assays demonstrated that certain derivatives could effectively disrupt the cell cycle in cancer cells, retaining them in the G0/G1 phase, which is crucial for preventing further proliferation. This effect was quantitatively assessed through flow cytometry analysis .

Comparison with Related Compounds

The unique structure of this compound allows it to be compared with other bioactive compounds:

Compound NameBiological ActivityStructural Similarity
ApixabanAnticoagulantSimilar oxopiperidine structure
Indole DerivativesDiverse biological activitiesContains heteroaromatic rings

Q & A

Q. Optimization tips :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain ≤80°C to avoid byproducts from thermal degradation .
  • Catalysts : Add catalytic DMAP to accelerate acylation reactions .

Basic: How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

Answer:
A combination of methods is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify methoxy (δ 3.8–4.0 ppm), acetamide carbonyl (δ 168–170 ppm), and aromatic proton splitting patterns .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinone and phenoxy regions .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column (acetonitrile/water gradient) to confirm purity ≥95% .
  • X-ray Crystallography (if crystalline): Resolve the 3D conformation, particularly the orientation of the 2-oxopiperidinyl group relative to the aromatic plane .

Basic: What initial biological screening assays are recommended to assess its therapeutic potential?

Answer:
Prioritize target-specific assays based on structural analogs:

Receptor binding :

  • mGluR2 antagonism : Use radioligand displacement assays (³H-LY341495) in HEK293 cells expressing human mGluR2 .

Enzyme inhibition :

  • Factor Xa (FXa) activity : Measure inhibition via chromogenic substrate cleavage (e.g., S-2222) in human plasma .

Cellular models :

  • Neuroinflammation : Test cytokine suppression (IL-6, TNF-α) in LPS-stimulated microglial cells .

Advanced: How do structural modifications at the 2-methylphenoxy or 2-oxopiperidinyl positions influence receptor binding affinity and selectivity?

Answer:
Case studies from analogous compounds reveal:

  • 2-Methylphenoxy group :
    • Replacing methyl with fluoro (e.g., 2-fluorophenoxy) increases mGluR2 binding (Ki reduced by ~40%) due to enhanced hydrophobic interactions .
    • Bulkier substituents (e.g., naphthyl) disrupt selectivity by sterically clashing with receptor subpockets .
  • 2-Oxopiperidinyl group :
    • Ring contraction (e.g., pyrrolidinone) reduces FXa inhibition (IC₅₀ increases 10-fold) by altering hydrogen-bonding geometry .
    • N-methylation improves metabolic stability but may reduce CNS penetration due to increased polarity .

Q. Methodological recommendation :

  • Perform molecular docking (AutoDock Vina) with receptor crystal structures (e.g., PDB: 4XTC for mGluR2) to predict substituent effects .

Advanced: What strategies can resolve discrepancies in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

Answer:
Contradictions often arise from:

  • Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity .
  • Metabolic instability : Rapid hepatic clearance in vivo may mask efficacy observed in vitro. Use microsomal stability assays (human liver microsomes) to identify metabolic hotspots .
  • Off-target effects : Employ kinome-wide profiling (Eurofins KinaseProfiler) to rule out unintended kinase inhibition .

Case study : A structural analog showed potent FXa inhibition in vitro (IC₅₀ = 5 nM) but no anticoagulant activity in rats due to plasma protein binding >99%. Solution: Introduce PEGylation to reduce protein interaction .

Advanced: What computational methods are effective in predicting the pharmacokinetic properties and toxicity profile of this compound?

Answer:
Leverage in silico tools :

ADMET prediction :

  • SwissADME : Estimate logP (optimal range: 2–3), BBB permeability, and CYP450 interactions .
  • ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) based on structural alerts .

Molecular dynamics (MD) simulations :

  • Simulate binding to human serum albumin (PDB: 1AO6) to assess plasma protein binding .

QSAR models :

  • Train models on analogs with known LD₅₀ data to prioritize low-toxicity derivatives .

Validation : Cross-check predictions with in vitro Caco-2 permeability assays and AMES mutagenicity tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.